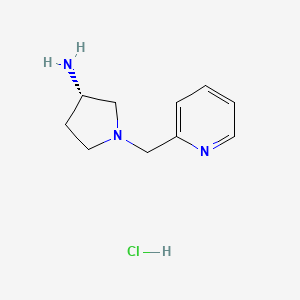![molecular formula C18H24N2O5 B3239551 tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate CAS No. 1420999-92-3](/img/structure/B3239551.png)
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a tert-butyl group, a benzo[d][1,3]dioxole moiety, and a carboxylate group. Its unique structure makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common synthetic route includes the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-methylpiperazine under controlled conditions to form the intermediate piperazine derivative. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: can be compared with other similar compounds, such as benzo[d][1,3]dioxole derivatives and piperazine-based compounds . These compounds share structural similarities but may differ in their functional groups and substituents, leading to variations in their properties and applications.
List of Similar Compounds
Benzo[d][1,3]dioxole derivatives
Piperazine-based compounds
Tert-butyl esters
Carboxylate derivatives
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzodioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12-10-19(7-8-20(12)17(22)25-18(2,3)4)16(21)13-5-6-14-15(9-13)24-11-23-14/h5-6,9,12H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOYQBMBDAZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116403 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420999-92-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420999-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


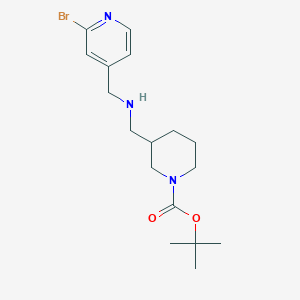
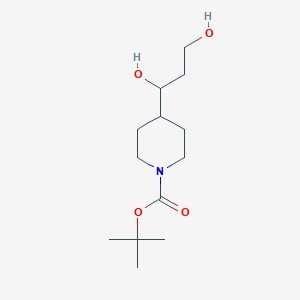
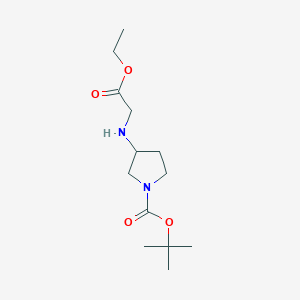

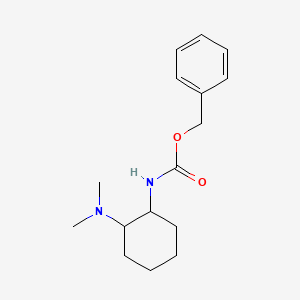


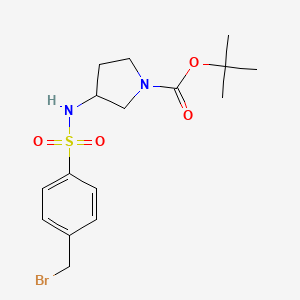
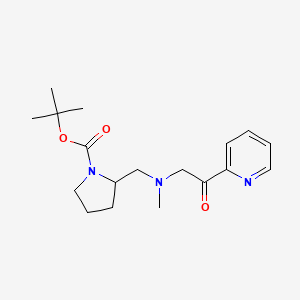
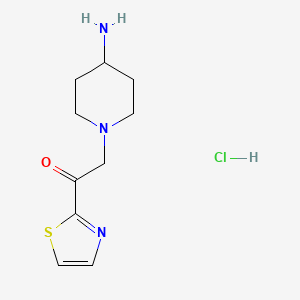
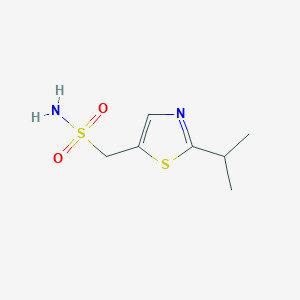
![(R)-N-methyl-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B3239556.png)
![(R)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B3239562.png)
